molecular formula C15H15NO2 B4023798 N-(4-methoxyphenyl)-2-methylbenzamide

N-(4-methoxyphenyl)-2-methylbenzamide

Cat. No.: B4023798
M. Wt: 241.28 g/mol
InChI Key: UNUVMKPIDQGEKC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-(4-methoxyphenyl)-2-methylbenzamide involves the direct condensation of 4-methoxyaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation to promote the condensation of 4-methoxyaniline with 2-methylbenzoic acid in the presence of a catalyst such as zirconium tetrachloride immobilized on diatomite earth.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can target the amide bond or other reducible functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis .

Biology and Medicine: The compound has been studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It has shown promise in the treatment of certain types of cancer, such as triple-negative breast cancer, by targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in cancer treatment, the compound inhibits the activity of EGFR and VEGFR, leading to the suppression of tumor growth and angiogenesis. The binding of the compound to these receptors interferes with their signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-methylbenzamide: Characterized by the presence of a methoxy group and a benzamide structure.

    N-(4-methoxyphenyl)-2-phenylacetamide: Similar structure but with a phenylacetamide moiety.

    N-(4-methoxyphenyl)-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of an amide group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy group enhances its solubility and interaction with biological targets, while the benzamide structure provides stability and versatility in chemical reactions .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)15(17)16-12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUVMKPIDQGEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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